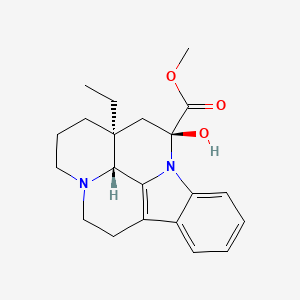

(3R,14S,16S)-Vincamine

Description

Contextualization as a Monoterpenoid Indole (B1671886) Alkaloid

(3R,14S,16S)-Vincamine is classified as a monoterpenoid indole alkaloid. nih.govresearchgate.netmedchemexpress.comnih.govwikipedia.orgresearchgate.netmdpi.comnp-mrd.orgresearchgate.net This class of naturally occurring compounds is characterized by a complex molecular structure derived from the amino acid tryptophan and a monoterpene unit. mdpi.com The indole nucleus, a bicyclic structure containing a benzene (B151609) ring fused to a pyrrole (B145914) ring, forms the core of these alkaloids. Vincamine's specific stereochemistry, designated as (3R,14S,16S), defines the precise three-dimensional arrangement of its atoms. The structure of vincamine (B1683053) was first elucidated in 1961 through spectroscopic analysis and chemical derivatization. nih.gov Its absolute configuration was later confirmed via X-ray crystallography of its hydrobromide salt. nih.gov

Monoterpenoid indole alkaloids, including vincamine, are known for their diverse and significant pharmacological properties. nih.gov This has led to extensive investigation into their potential applications.

Natural Occurrence and Botanical Sources

Vincamine is found in a variety of plants, primarily within the Apocynaceae family. nih.govresearchgate.netlinnea.ch Its isolation from these botanical sources has been a key area of phytochemical research.

Vincamine was first isolated from the leaves of the lesser periwinkle, Vinca (B1221190) minor L., where it is considered a major alkaloid. nih.govwikipedia.orgdrugfuture.comacs.orgtaylorandfrancis.com It constitutes a significant portion, approximately 25-65%, of the total indole alkaloids found in the leaves of this plant. wikipedia.orgnp-mrd.orgcabidigitallibrary.org Research has also confirmed the presence of vincamine in other Vinca species, including Vinca major (greater periwinkle). nih.govnih.govnp-mrd.orgmdpi.comcabidigitallibrary.org One study found that Vinca minor had the highest concentration of vincamine among the studied Vinca species, with a content of 65 µg/g. mdpi.com

Beyond the Vinca genus, vincamine has been identified in a range of other plants belonging to the Apocynaceae family. These findings highlight the broader distribution of this alkaloid within this plant family.

Table 1: Occurrence of Vincamine in Apocynaceae Plants

| Plant Species | Part(s) of Plant |

|---|---|

| Catharanthus roseus (Madagascar periwinkle) | Leaves nih.govresearchgate.netscialert.netcaymanchem.com |

| Voacanga africana | Seeds linnea.chnih.govacs.orgnih.gov |

| Alstonia pneumatophora | Leaves nih.govnih.govbohrium.comresearchgate.netscispace.com |

| Ambelania occidentalis | Aerial parts nih.govresearchgate.netresearchgate.netresearchgate.netunal.edu.codntb.gov.ua |

| Tabernaemontana corymbosa | Leaves, Stem-bark nih.govum.edu.mynih.govnih.govwikipedia.orgamazonaws.com |

Detailed phytochemical analyses have confirmed the presence of vincamine in the leaves of Catharanthus roseus, a plant also known for producing other important alkaloids like vinblastine (B1199706) and vincristine. nih.govresearchgate.netscialert.netcaymanchem.comnih.govbsmiab.org In Voacanga africana, vincamine and its precursors are found in the seeds, which are a commercial source for the semi-synthesis of related compounds. linnea.chnih.govacs.orgnih.govprota4u.org The leaves of Alstonia pneumatophora have also been identified as a source of vincamine. nih.govnih.govbohrium.comresearchgate.netscispace.com Similarly, studies on the aerial parts of Ambelania occidentalis have led to the isolation of vincamine. nih.govresearchgate.netresearchgate.netresearchgate.netunal.edu.codntb.gov.ua Furthermore, various parts of Tabernaemontana corymbosa, including the leaves and stem-bark, have been shown to contain vincamine. nih.govum.edu.mynih.govnih.govwikipedia.orgamazonaws.com Lastly, the bark of Tabernaemontana rigida is another documented natural source of this alkaloid. nih.govdrugfuture.comwikidata.orgmdpi.comdocking.orgacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (15S,17S,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPRRQLKFXBCSJ-JBACZVJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Regulation of 3r,14s,16s Vincamine

Elucidation of Precursor Metabolism (e.g., Shikimate, Tryptophan, Secoiridoid Pools)

The biosynthesis of vincamine (B1683053) is fundamentally dependent on the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole (B1671886) portion, and the secoiridoid pathway, which supplies the terpenoid component.

The terpenoid portion of vincamine originates from the secoiridoid pathway . This pathway produces secologanin (B1681713) , the iridoid glucoside that condenses with the tryptophan-derived moiety. The integration of precursors from both the primary shikimate and secoiridoid pools is essential for the biosynthesis of vincamine and other MIAs. nih.govresearchgate.net Research has shown that feeding secologanin to V. minor hairy root cultures, in conjunction with tryptophan and other elicitors, can directly increase the flux towards vincamine production. nih.govnih.gov

Enzymatic Steps in Vincamine Biosynthesis

The assembly of the vincamine scaffold from its primary precursors is catalyzed by a series of specific enzymes. While the early steps are well-characterized, the later transformations leading to the final vincamine structure are still under investigation.

Tryptophan Decarboxylase (TDC) catalyzes the first committed step in the indole portion of the pathway. It facilitates the decarboxylation of L-tryptophan to produce tryptamine (B22526). researchgate.netresearchgate.net This reaction is a critical entry point into the MIA pathway, diverting the primary metabolite tryptophan into specialized secondary metabolism. nih.gov The activity of the TDC gene is often a key regulatory point, and its upregulation is correlated with increased alkaloid production. nih.gov

The later steps of vincamine biosynthesis, specifically the conversion of the precursor vincadifformine (B1218849), are not fully elucidated. It is postulated that epoxide formation on the vincadifformine skeleton is a key part of the process. nih.govresearchgate.net While the precise enzymes responsible for this conversion in V. minor have not yet been identified, research provides compelling hypotheses. nih.gov

Studies on the related plant Catharanthus roseus have characterized an enzyme called Tabersonine (B1681870) 3-oxygenase (T3O). Interestingly, when T3O acts on its substrate in the absence of its partner enzyme, Tabersonine 3-reductase (T3R), the resulting epoxide product rearranges to form a skeleton of the eburnamine-vincamine type. nih.govresearchgate.net Since C. roseus does not naturally accumulate these products, this finding suggests that a homologous, or "T3O-like," enzyme in Vinca (B1221190) minor could be responsible for catalyzing a similar rearrangement of a vincadifformine-like precursor to form the characteristic vincamine scaffold. nih.gov This highlights the necessity of further gene discovery in V. minor to identify the specific enzymes completing the pathway. researchgate.net

Regulation of Biosynthesis in Plant Systems

The production of vincamine in Vinca minor is tightly regulated and can be significantly influenced by external stimuli. Plant cell and hairy root cultures provide a model system for studying this regulation and for developing strategies to enhance alkaloid yield through elicitation.

Abiotic elicitors are non-biological stressors that can trigger defense responses in plants, often leading to an increase in the production of secondary metabolites. mdpi.commdpi.com In Vinca minor hairy root cultures, a combination of specific abiotic elicitors has been shown to dramatically increase vincamine production.

Research has identified hydroxylase and acetyltransferase elicitors as particularly effective. nih.govresearchgate.net A synergistic approach, combining multiple elicitors and precursors, yielded the best results. The maximum flux towards vincamine production (0.017% dry weight) was achieved when 20-day-old hairy roots were treated with a combination of secologanin, tryptophan, naproxen (B1676952) (a cyclooxygenase inhibitor), hydrogen peroxide (20 μg/l), and acetic anhydride (32.4 mg/l). nih.govresearchgate.net This optimized elicitation strategy was supported by quantitative PCR analysis, which revealed a significant upregulation of key biosynthetic genes. nih.gov

Table 1: Effect of Combined Elicitation on Vincamine Biosynthesis and Gene Expression in Vinca minor Hairy Roots

| Treatment Component | Concentration | Resulting Vincamine Yield (% dry wt.) | Tryptophan Decarboxylase (TDC) Gene Expression (Fold Increase) | Strictosidine (B192452) Synthase (STR) Gene Expression (Fold Increase) |

|---|---|---|---|---|

| Hydrogen Peroxide | 20 µg/l | 0.017 ± 0.001 | 2.0 ± 0.09 | 3.3 ± 0.36 |

| Acetic Anhydride | 32.4 mg/l | 0.017 ± 0.001 | 2.0 ± 0.09 | 3.3 ± 0.36 |

Precursor Feeding Studies (e.g., Loganin (B1675030), Tryptophan, Secologanin)

Precursor feeding is a pivotal strategy to investigate and overcome rate-limiting steps in the biosynthesis of secondary metabolites. By supplying exogenous precursors to plant cultures, researchers can identify bottlenecks in a metabolic pathway and potentially enhance the production of the target compound. In the context of (3R,14S,16S)-Vincamine, which belongs to the monoterpene indole alkaloid (MIA) class, the pathway relies on the convergence of the indole pathway, originating from tryptophan, and the terpenoid (or iridoid) pathway, which produces secologanin.

Research conducted on hairy root cultures of Vinca minor has provided specific insights into the regulation of vincamine biosynthesis. Studies have shown that the supplementation of specific precursors directly influences both biomass accumulation and alkaloid production. While tryptophan, a primary precursor from the shikimate pathway, was found to trigger biomass accumulation, the terpenoid precursor loganin was observed to significantly reduce growth and downregulate total alkaloid biosynthesis nih.gov.

The most significant enhancement in vincamine production was achieved through the combined fortification of both indole and terpenoid precursors. A maximum yield of vincamine (0.017 ± 0.001% dry weight) was recorded when 20-day-old hairy roots were supplied with secologanin (10 mg/l) and tryptophan (100 mg/l), alongside other elicitors nih.gov. This finding underscores that the availability of both tryptamine (derived from tryptophan) and secologanin is crucial for the synthesis of strictosidine, the central intermediate from which most MIAs are derived. This was further supported by quantitative PCR analysis which showed a subsequent two- and three-fold increase in the activity of tryptophan decarboxylase (TDC) and strictosidine synthase (STR), respectively, key enzymes in the pathway nih.gov.

Studies on the related plant Catharanthus roseus, another well-known producer of MIAs, corroborate these findings. In transgenic C. roseus cell lines over-expressing tryptophan decarboxylase, the feeding of loganin or secologanin was necessary to significantly increase alkaloid quantities nih.gov. The addition of loganin or secologanin to these cultures enhanced the accumulation of terpenoid indole alkaloids, indicating that the terpenoid pathway is often a rate-limiting factor nih.govresearchgate.net.

Table 1: Effect of Precursor Feeding on Vinca minor Hairy Root Cultures

| Precursor(s) Fed | Concentration | Observed Effect | Vincamine Yield (% dry wt.) | Reference |

|---|---|---|---|---|

| Tryptophan | 100 mg/l | Triggers biomass accumulation. | - | nih.gov |

| Loganin | Not specified | Significantly reduces growth and downregulates total alkaloid biosynthesis. | - | nih.gov |

| Secologanin + Tryptophan | 10 mg/l + 100 mg/l | Maximum flux towards vincamine production. Supported by increased TDC and STR gene expression. | 0.017 ± 0.001 | nih.gov |

Gene Co-expression and Transcriptomic Analysis in Alkaloid Production

To fully elucidate the complex biosynthetic pathway of this compound, modern "omics" strategies, particularly transcriptomics and gene co-expression analysis, have become indispensable tools. While the general MIA pathway has been extensively studied in Catharanthus roseus, the specific enzymatic steps leading to vincamine in Vinca minor remain less understood nih.govnih.gov.

Researchers have generated comprehensive transcriptomes for V. minor using RNA-sequencing (RNA-seq) of various tissues (roots, young leaves, old leaves) under different conditions nih.govdntb.gov.uaresearchgate.net. By employing a homology-based search strategy using known MIA biosynthetic genes from C. roseus as queries, scientists have successfully predicted candidate genes for the common steps of the pathway in V. minor nih.govresearchgate.net.

This approach has led to concrete discoveries, such as the cloning and functional validation of a tabersonine/vincadifformine 16-O-methyltransferase (Vm16OMT) isoform from V. minor. This enzyme demonstrated the ability to methylate 16-hydroxylated precursors, a key step in the diversification of MIAs nih.govnih.gov.

Beyond identifying individual genes, gene co-expression network analysis offers a more holistic view. This systems biology approach identifies modules of genes that are expressed in a coordinated manner across different samples, suggesting they are functionally related rejuvenomicslab.comfrontiersin.org. By analyzing the V. minor transcriptome, a gene co-expression network was constructed to predict new candidate genes for the missing steps in the plant's specific MIA metabolism nih.govnih.gov. This method is crucial for discovering the elusive enzymes involved in the conversion of precursors like vincadifformine into the eburnamine-type skeleton of vincamine nih.gov. These advanced analytical strategies are progressively closing the knowledge gaps in the vincamine biosynthetic pathway, paving the way for metabolic engineering efforts nih.govresearchgate.net.

Table 2: Key Findings from Transcriptomic Analysis of Vinca minor

| Methodology | Objective | Key Finding | Reference |

|---|---|---|---|

| Comprehensive Transcriptome Generation (RNA-seq) | Create a complete genetic blueprint of expressed genes in various tissues and conditions. | An improved and comprehensive transcriptome for V. minor was established. | nih.govdntb.gov.ua |

| Homology-Based Gene Prediction | Identify potential MIA biosynthetic genes in V. minor. | Candidate genes for all common steps of the MIA pathway were predicted using C. roseus genes as a reference. | nih.govresearchgate.net |

| Functional Genomics | Validate the function of a predicted gene. | A tabersonine/vincadifformine 16-O-methyltransferase (Vm16OMT) was functionally characterized. | nih.govresearchgate.net |

| Gene Co-expression Network Analysis | Predict novel genes involved in V. minor-specific MIA pathways. | A network was built to guide the identification of candidate genes for missing biosynthetic steps leading to vincamine. | nih.govnih.gov |

Biotechnological Approaches in Plant Cell and Hairy Root Cultures

The low concentration of vincamine in the native plant has driven the development of biotechnological platforms for its production. Plant cell and organ cultures, particularly hairy root cultures, offer a promising alternative for a consistent and scalable supply of high-value phytochemicals frontiersin.orgnih.gov.

Hairy root cultures, induced by the transformation of plant tissue with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are especially advantageous. They are known for their rapid growth, genetic and biochemical stability, and ability to grow in hormone-free media, often producing secondary metabolites at levels comparable to the parent plant's roots frontiersin.orgnih.govmdpi.com.

In Vinca minor, hairy root cultures have been successfully established and optimized for vincamine production. These cultures can be scaled up in bioreactors for large-scale production. In one study, a vincamine-producing hairy root clone was cultivated in a 5-liter stirred-tank bioreactor, which resulted in an eight-fold increase in fresh root mass over a 40-day cycle nih.gov.

Furthermore, the productivity of these cultures can be significantly enhanced through elicitation—the use of biotic or abiotic stressors to induce defense responses, which often include the production of secondary metabolites. The application of culture filtrate from endophytic fungi, such as Trichoderma harzianum, has been shown to boost both biomass accumulation and total alkaloid content in V. minor hairy roots and cell suspensions researchgate.net. In hairy roots treated with a 10% v/v T. harzianum filtrate, the growth index increased by over 50% and total alkaloid content was also enhanced compared to untreated roots researchgate.net. This elicitation strategy, combined with precursor feeding and bioreactor technology, represents a powerful, integrated approach to maximize the biotechnological production of this compound.

While plant cell suspension cultures are also used, they can suffer from genetic instability and may require hormonal supplementation for growth, sometimes resulting in lower yields of complex, differentiated alkaloids compared to highly organized cultures like hairy roots frontiersin.orgresearchgate.net.

Table 3: Summary of Biotechnological Production of Vincamine in Vinca minor Cultures

| Culture Type | Strategy | Key Result | Reference |

|---|---|---|---|

| Hairy Root Culture | Bioreactor Up-scaling (5-L) | Achieved an 8-fold increase in fresh root mass over a 40-day cycle. | nih.gov |

| Hairy Root Culture | Fungal Elicitation (T. harzianum) | Increased Growth Index from 420 to 640 and Total Alkaloid Content from 3.1% to 3.6% dry wt. | researchgate.net |

| Cell Suspension | Fungal Elicitation (T. harzianum) | Increased Growth Index from 250 to 600 and Total Alkaloid Content from 1.15% to 1.67% dry wt. | researchgate.net |

Chemical Synthesis and Semi Synthesis of 3r,14s,16s Vincamine

Total Synthetic Approaches to the Vincamine (B1683053) Scaffold

Total synthesis provides a means to construct the complex eburnamine-vincamine framework from the ground up, offering flexibility in introducing structural modifications. Over the decades, numerous strategies have been developed, often centering on the stereocontrolled construction of the key C/D ring junction.

Strategies Involving Bischler-Napieralski Reaction

A foundational strategy in the synthesis of the vincamine scaffold involves the Bischler-Napieralski reaction to form the C ring of the tetracyclic indoloquinolizidine core. unimi.it This approach typically begins with tryptamine (B22526), which is elaborated into a key lactam intermediate containing the A, B, and D rings.

One of the earliest total syntheses of racemic vincamine was developed by Hermann and collaborators. unimi.itresearchgate.net Their approach involved the following key steps:

Alkylation of tryptamine with a bromo ester, followed by cyclization to form a lactam intermediate.

Subsequent alkylation at the lactam α-position.

A POCl₃-mediated Bischler-Napieralski cyclization to form an iminium salt.

Stereospecific reduction of the iminium salt, which yielded the crucial tetracyclic scaffold with the correct cis-junction as the major product. unimi.it

The final E ring was constructed through a sequence involving oxidation to a sulfoxide, formation of a heptacyclic lactam sulfoxide, and finally, rearrangement to (±)-vincamine upon treatment with acetyl chloride and sodium methoxide (B1231860). unimi.it

More recent approaches have continued to utilize this core reaction. For instance, a 2022 catalytic asymmetric total synthesis of (+)-vincamine also relied on a Bischler-Napieralski cyclization/iminium reduction sequence to construct the C ring and establish the stereochemistry at the C21 position. ccspublishing.org.cn

| Key Reaction | Reagents | Purpose | Reference |

| Bischler-Napieralski Cyclization | POCl₃ or 2-F-pyridine/Tf₂O | Forms the C ring and generates a key iminium intermediate. | unimi.itccspublishing.org.cn |

| Iminium Salt Reduction | Lithium tri-tert-butoxyaluminum hydride | Stereoselectively reduces the iminium salt to establish the cis-C/D ring junction. | unimi.it |

Approaches Utilizing Annulation and Rearrangement Reactions

Alternative strategies to build the vincamine core involve annulation reactions and molecular rearrangements. unimi.it These methods often aim to construct the key tetracyclic system through different bond-forming strategies.

A notable example is the use of an annulation reaction by Oppolzer and colleagues to prepare a key intermediate, known as Oppolzer's aldehyde. unimi.it This aldehyde became a versatile precursor for various vincamine-related alkaloids. The strategy involved reacting a dihydro-β-carboline with a silyl (B83357) ether to construct the tetracyclic framework. unimi.it

Another approach involves the rearrangement of a different pentacyclic scaffold into the vincamine system. For instance, compounds with an "aspidosperma" framework can be rearranged to "vinca" derivatives under thermolysis conditions. researchgate.net This transformation highlights the intricate relationship between different classes of indole (B1671886) alkaloids.

| Strategy | Key Intermediate/Reaction | Outcome | Reference |

| Annulation | Reaction of dihydro-β-carboline with a silyl ether | Synthesis of Oppolzer's aldehyde, a key precursor. | unimi.it |

| Rearrangement | Thermolysis of aspidosperma-type compounds | Conversion of one alkaloid framework to the vinca (B1221190) scaffold. | researchgate.net |

Enantioselective Synthesis Methodologies

Producing a single enantiomer of vincamine, specifically the biologically active (+)-vincamine, is a significant challenge. Early total syntheses often yielded racemic mixtures. unimi.it Consequently, the development of enantioselective methods has been a major focus of research.

Strategies to achieve enantioselectivity include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. For example, Takano's lactone, derived from L-glutamic acid or D-mannitol, has been used to introduce the necessary stereochemistry. unimi.it

Chiral Auxiliaries: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction, which is later removed.

Catalytic Asymmetric Reactions: Using a chiral catalyst to favor the formation of one enantiomer over the other.

| Method | Key Step | Result | Reference |

| Chiral Pool | Synthesis from Takano's lactone | Access to enantiomerically enriched intermediates. | unimi.it |

| Catalytic Asymmetric Synthesis | Pd-catalyzed enantioselective decarboxylative allylation | Formation of the C20 quaternary stereocenter with high enantioselectivity. | ccspublishing.org.cn |

| Asymmetric Synthesis | Birch reduction−alkylation of a chiral benzamide | Formal synthesis of (+)-vincamine via (+)-apovincamine. | figshare.com |

Semi-synthetic Routes from Natural Precursors

Given the complexity and often low yields of total synthesis, semi-synthetic methods starting from structurally related and more abundant natural alkaloids represent an industrially viable and appealing alternative. unimi.it This approach leverages the inherent chirality of the natural starting material to produce enantiomerically pure vincamine.

Conversion from Tabersonine (B1681870)

Tabersonine, an aspidosperma-type alkaloid extracted from the seeds of Voacanga africana, is a common and effective precursor for the semi-synthesis of (+)-vincamine. unimi.itresearchgate.netresearchgate.net The conversion process takes advantage of a molecular rearrangement to transform the aspidosperma skeleton into the vinca framework.

A general patented process involves the following steps google.com:

Hydrogenation: The double bond in tabersonine is first reduced via catalytic hydrogenation to yield (-)-vincadifformine.

Oxidation: The resulting vincadifformine (B1218849) is oxidized using a peroxy compound. This forms an N-oxide intermediate which is further oxidized over several days.

Rearrangement: The oxidized product undergoes a molecular rearrangement in an acidic medium, in the presence of a reducing agent for the N-oxy group. This step yields a mixture of (-)-vincamine, epi-16-vincamine, and apo-vincamine.

Isolation: Vincamine is then isolated from the mixture by crystallization. google.com

This semi-synthetic strategy avoids the difficult task of creating the molecule's stereocenters from scratch and is often more convenient from an industrial perspective. unimi.it

| Starting Material | Key Transformation | Product | Reference |

| Tabersonine | Catalytic Hydrogenation, Oxidation, Acid-catalyzed Rearrangement | (+)-Vincamine | unimi.itgoogle.com |

Derivations from Vincadifformine

Vincadifformine itself, whether obtained from the hydrogenation of tabersonine or from other natural sources, is a direct precursor to vincamine. unimi.itgoogle.com The key transformation is a rearrangement of the aspidosperma skeleton of vincadifformine into the eburnane skeleton of vincamine.

A particularly mild and selective method for this conversion is ozonation. researchgate.net A one-pot method has been described where the ozonation of vincadifformine directly yields vincamine, showcasing an efficient chemical transformation. researchgate.net This rearrangement can be applied to a wide range of vincadifformine derivatives, allowing for the synthesis of various vincamine-related compounds. google.com

| Precursor | Reagent | Key Process | Reference |

| Vincadifformine | Ozone (O₃) | Ozonation and Rearrangement | researchgate.net |

Stereochemical Control and Diastereomer Formation in Synthesis

The total synthesis of vincamine, a pentacyclic indole alkaloid, presents significant stereochemical challenges due to the presence of three contiguous chiral centers at positions C3, C14, and C16 (also referred to as C12b, C3, and C16 or C21, C20, and C16 in different numbering systems). The specific spatial arrangement in (3R,14S,16S)-Vincamine, particularly the cis-relationship between the hydrogen at C3 and the ethyl group at C14, is crucial for its biological activity and has been a central focus of synthetic strategies. ccspublishing.org.cnunimi.it Achieving control over these stereocenters is paramount and has led to the development of various stereoselective methods.

A primary challenge in accessing the eburnamine-vincamine alkaloid core is the control of the cis-C3/C14 relative stereochemistry. ccspublishing.org.cn Many synthetic routes generate a mixture of diastereomers, necessitating either chromatographic separation or the development of highly stereoselective reactions. One of the key intermediates in many syntheses is an iminium salt formed during the cyclization to create the D ring (the indolo[2,3-a]quinolizidine core). The stereochemical outcome of the subsequent reduction of this iminium species is critical. unimi.it

Early synthetic efforts often resulted in a mixture of stereoisomers. For example, catalytic hydrogenation or reduction with sodium borohydride (B1222165) of the tetracyclic iminium salt intermediate typically yields a mixture of the cis and trans isomers. The selectivity is influenced by steric factors, with the reducing agent preferentially attacking from the less hindered face of the molecule. unimi.it To improve selectivity, bulkier reducing agents like lithium tri-tert-butoxyaluminum hydride have been employed, leading to a higher proportion of the desired cis-isomer. unimi.it

More advanced strategies have focused on conformation-directed cyclizations and the use of chiral auxiliaries to establish the desired stereochemistry from the outset. For instance, a Pd-catalyzed enantioselective decarboxylative allylation has been used to form the C14 quaternary stereocenter, while a subsequent stereoselective iminium reduction establishes the critical cis-C3/C14 relative stereochemistry. ccspublishing.org.cn Another approach involves a Pictet-Spengler reaction between tryptamine and an enantiopure aldehyde, which can generate the tetracyclic core with high stereoselectivity. unimi.it

The formation of diastereomers at the C16 position is another significant aspect of vincamine synthesis. The hydroxyl and methyl ester groups at C16 can exist in different orientations, leading to the formation of 16-epivincamine (B3156738) as a major byproduct. unimi.itgoogle.com The ratio of vincamine to 16-epivincamine can be influenced by the reaction conditions during the final steps of the synthesis, which often involve the construction of the E ring. unimi.it

In some semi-synthetic approaches starting from related alkaloids like tabersonine, the stereochemistry of the precursor dictates the outcome. However, rearrangements and subsequent chemical transformations can lead to the formation of various diastereomers. For example, the conversion of (+)-vincadifformine can yield a mixture of (+)-vincamine and (+)-16-epivincamine. unimi.it The equilibrium between these two epimers can be controlled by the choice of base and solvent. Treatment with sodium methoxide in methanol (B129727) can be used to epimerize the undesired 16-epimer to the thermodynamically more stable vincamine. unimi.itgoogle.com

The table below summarizes outcomes from various synthetic approaches, highlighting the stereochemical control achieved.

| Key Reaction Step | Reactants/Conditions | Stereochemical Outcome | Diastereomeric Ratio (dr) / Product Ratio | Reference |

|---|---|---|---|---|

| Iminium Salt Reduction | Tetracyclic iminium salt, Lithium tri-tert-butoxyaluminum hydride | Forms the C/D ring junction with a specific cis-stereochemistry. | Main product is the cis-isomer. | unimi.it |

| Photocatalytic Radical Cascade | Precursor leading to C3/C14 bond formation | Formation of C3/C14 relative stereochemistry. | cis:trans = 3:2 | ccspublishing.org.cn |

| Semi-synthesis from Vincadifformine | (+)-Vincadifformine, rearrangement conditions | Formation of C16 epimers. | (+)-Vincamine : (+)-16-epi-Vincamine = 8:2 | unimi.it |

| Epimerization | 16-epivincamine, Sodium methoxide in methanol | Conversion of the C16 epimer to the desired product. | Favors formation of vincamine. | unimi.itgoogle.com |

| Imino Diels-Alder Reaction | 3,4-dihydro-β-carboline and methyl pentadienoate | Leads to a mixture of indoloquinolizidine diastereomers. | Subsequent steps lead to a single diastereoisomer. | acs.org |

Ultimately, the successful synthesis of this compound relies on a carefully designed sequence of reactions that either selectively create the desired stereoisomer or allow for the efficient conversion of undesired diastereomers into the target molecule. The kinetic and thermodynamic control of reaction intermediates and products is crucial for maximizing the yield of this structurally complex alkaloid. nih.gov

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 3r,14s,16s Vincamine

Design and Synthesis of Vincamine (B1683053) Derivatives

The synthesis of vincamine derivatives has been a key area of focus for medicinal chemists. The complex pentacyclic structure of vincamine presents both challenges and opportunities for modification. Strategies for creating derivatives generally involve either the total synthesis of the entire molecule or the semi-synthesis starting from naturally extracted vincamine or related alkaloids. unimi.it

Five primary methodologies are typically employed for the synthesis of derivatives:

Substitution on the A ring rsc.orgnih.gov

Modification of the 14-ester group rsc.orgnih.gov

Alteration of the 16-ethyl group rsc.orgnih.gov

Simplification of the D and E rings rsc.orgnih.gov

Modification of the conformation rsc.orgnih.gov

One approach involves a "ring distortion" strategy, which rapidly alters the core ring systems of vincamine through chemoselective reactions like ring cleavage, fusion, or rearrangement. morressier.com This method has been used to generate large libraries of diverse molecules for drug discovery. morressier.com For example, a library of over 65 molecules was synthesized from vincamine using this approach. morressier.com

Another area of research has been the design and synthesis of vincamine derivatives as potential protective agents for pancreatic β-cells in the context of type 2 diabetes. nih.gov In one study, a series of derivatives was synthesized and evaluated, with several compounds showing significantly higher protective activities than the parent vincamine molecule. nih.gov

Vinpocetine (B1683063) as a Semisynthetic Derivative of Vincamine

Perhaps the most well-known derivative of vincamine is Vinpocetine. biorxiv.orgbiorxiv.org It is a semisynthetic compound derived from vincamine, which is naturally found in the lesser periwinkle plant (Vinca minor). nih.govnih.govresearchgate.net More specifically, Vinpocetine is a derivative of apovincamine, which is a product formed when vincamine is heated at high temperatures. nih.gov Developed by Gedeon Richter Pharmaceuticals in Hungary, it was first marketed in 1978. nih.gov

Vinpocetine is also known as ethyl apovincaminate and is recognized for its high lipid solubility, which allows it to easily cross the blood-brain barrier. nih.govtaylorandfrancis.com Its basic structure consists of a pentacyclic backbone (four six-membered rings and one five-membered ring). nih.gov The development of Vinpocetine was aimed at enhancing the pharmacological profile of vincamine. biorxiv.orgbiorxiv.org It has been investigated for various neurological and cerebrovascular conditions. nih.govdrugbank.com

Analogues with Modified Ring Systems (e.g., E-ring modifications)

Modifications to the ring system of vincamine and its derivatives have been a fruitful area of research, leading to analogues with novel biological activities. The E-ring, in particular, has been a common target for synthetic derivatization. researchgate.net

Studies have explored the role of the E-ring ethyl ester in the biological properties of these compounds. biorxiv.orgbiorxiv.org For instance, researchers have synthesized analogues where the ethyl ester on the E-ring is reduced to an alcohol or hydrolyzed to the corresponding acid. biorxiv.org These modifications have been investigated for their potential to create compounds with antiproliferative properties. biorxiv.orgresearchgate.net

Beyond simple E-ring modifications, more complex alterations involving the simplification or distortion of the D and E rings have been explored. nih.govnih.gov The "ring distortion" approach has yielded unique scaffolds by cleaving, fusing, or rearranging the inherent ring structure of vincamine. morressier.com This has led to the discovery of compounds with re-engineered biological activities, such as antiplasmodial agents, a property not exhibited by the parent vincamine molecule. nih.govacs.org One of the most representative derivatives resulting from the simplification of the D-ring is vinconate, which has been marketed in Japan. nih.gov

Structure-Activity Relationships in Preclinical Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For vincamine and its derivatives, these studies have provided valuable insights into the structural features necessary for interacting with molecular targets and eliciting cellular responses.

Research has identified several putative molecular targets for vincamine and its derivatives, including phosphodiesterase 1 (PDE1), the Wnt signaling pathway, and nuclear factor-κB (NF-κB). biorxiv.orgbiorxiv.org Vincamine has also been shown to target a range of other proteins and channels, such as Nrf2, HO-1, caspase-3, voltage-dependent Na+ channels, and voltage-operated Ca2+ channels. nih.gov

SAR studies have revealed the importance of specific functional groups for activity. For example, the presence of the ester group at position 14 is considered crucial for the cerebrovascular activity of Vinpocetine. nih.gov Hydrolyzing this ester to give apo-Vinpocetine preserves peripheral vasodilatory activity but significantly reduces its cerebrovascular effects. nih.gov

Modifications can also enhance activity at specific targets. The introduction of fluorine atoms on the phenyl group of certain thiocarbamate derivatives of Vinpocetine was found to enhance the inhibition of PDE1A. nih.gov One such fluorophenyl-substituted compound showed an inhibitory activity five times higher than that of Vinpocetine. nih.gov Molecular docking studies have further elucidated how these derivatives bind within the active site of PDE1A, revealing that additional interactions like π–π stacking and hydrogen bonding contribute to their enhanced inhibitory activity. mdpi.com The beneficial effects of vincamine in certain neurological models may also be partially mediated by the inhibition of voltage-gated sodium channels. acs.org

The structural modifications of vincamine analogues have been directly correlated with their activities in various in vitro cellular assays.

For example, modifying the E-ring of vinpocetine has been shown to augment its biological potency. biorxiv.org In one study, the reduction of the E-ring ethyl ester to an alcohol resulted in a compound that exhibited strong, dose-dependent antiproliferative activity across five different mammalian cell lines, including human colorectal carcinoma and breast cancer cells. biorxiv.orgbiorxiv.org In contrast, the parent compounds, vincamine and vinpocetine, showed minimal antiproliferative activity in the same assays. biorxiv.org

The table below summarizes the IC50 values for a vinpocetine analogue (Alcohol 1.3) where the E-ring ethyl ester was reduced to an alcohol.

| Cell Line | Description | IC50 Value (μM) of Alcohol 1.3 |

|---|---|---|

| HT-29 | Human Colorectal Carcinoma | 78.32 |

| HCT-116 | Human Colorectal Carcinoma | 67.44 |

| MDA-MB-231 | Human Breast Cancer | 103.7 |

| HEK-293TN | Human Embryonic Kidney | 54.69 |

Data sourced from bioRxiv preprint. biorxiv.org

Other studies have demonstrated that vincamine derivatives can have potent cell-protective effects. A series of synthesized vincamine derivatives displayed significant protective activities for pancreatic β-cells against STZ-induced apoptosis, with some derivatives being 20-50 times more active than vincamine itself. nih.gov Furthermore, while vincamine has weak cytotoxic potency against cancer cells, certain derivatives, such as 15-methylene-eburnamonine, show enhanced cytotoxicity against human leukemia, multiple myeloma, breast, and prostate cancer cells. nih.gov Vinpocetine has also been shown to inhibit the proliferation of different types of human breast cancer cells by inducing apoptosis through a mitochondrial-dependent pathway. nih.gov

Molecular Mechanisms of Action of 3r,14s,16s Vincamine at the Cellular and Subcellular Levels

Modulation of Intracellular Signaling Pathways

(3R,14S,16S)-Vincamine modulates several key intracellular signaling pathways that are crucial for cellular function and homeostasis. These interactions underscore its potential therapeutic effects observed in preclinical studies.

Reactive Oxygen Species (ROS) and Oxidative Stress Pathways (e.g., Nrf2/HO-1, Thioredoxin Reductase)

Vincamine (B1683053) has demonstrated significant antioxidant properties by modulating pathways involved in the cellular response to oxidative stress. It has been shown to decrease the production of reactive oxygen species (ROS) and regulate the levels of key antioxidant enzymes. nih.gov

One of the primary mechanisms by which vincamine combats oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov In response to oxidative stress, vincamine treatment has been observed to enhance the protein levels of Nrf2 and its downstream target, HO-1. nih.gov This pathway is a critical cellular defense mechanism against oxidative damage.

Furthermore, vincamine has been found to protect human corneal epithelial cells from lipopolysaccharide (LPS)-induced oxidative stress through the activation of thioredoxin reductase. nih.gov It also demonstrates the ability to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of superoxide (B77818) dismutase (SOD) and the levels of glutathione (B108866) (GSH). nih.gov

Table 1: Effect of Vincamine on Oxidative Stress Markers

| Marker/Pathway | Effect of Vincamine Treatment | Research Context |

| Reactive Oxygen Species (ROS) | Decrease | LPS-induced oxidative stress nih.gov |

| Nrf2 | Increased protein levels | PD mouse model nih.gov |

| HO-1 | Increased protein levels | PD mouse model nih.gov |

| Thioredoxin Reductase | Activation | LPS-induced inflammation in human corneal epithelial cells nih.gov |

| Malondialdehyde (MDA) | Decrease | PD mouse model nih.gov |

| Superoxide Dismutase (SOD) | Increased activity | PD mouse model nih.gov |

| Glutathione (GSH) | Increased levels | PD mouse model nih.gov |

Nuclear Factor-κB (NF-κB) Signaling

Vincamine has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govnih.gov This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

In a mouse model of Parkinson's disease, vincamine treatment was found to suppress the phosphorylation of key proteins in the NF-κB pathway, including p65, IKKβ, and IκBα. nih.gov This leads to a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov The inhibition of the NF-κB pathway by vincamine has also been observed in studies investigating its hepatoprotective effects. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p-JNK/p-ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating a variety of cellular processes, including inflammation and cell survival. Research has indicated that vincamine can modulate these pathways. Specifically, vincamine, in combination with zafirlukast, has been shown to exhibit hepatoprotective properties by inhibiting the p-JNK/p-ERK pathways, which are involved in tamoxifen-induced oxidative stress and liver injury. nih.gov

G-Protein Coupled Receptor (GPR40) Pathway and Downstream Effectors (cAMP, Ca2+, IRS2/PI3K/Akt, CaMKII)

Vincamine has been identified as an agonist of the G-protein coupled receptor 40 (GPR40). nih.gov This interaction plays a significant role in its therapeutic benefits for diabetes. By activating GPR40, vincamine can protect pancreatic β-cells and improve glucose homeostasis. nih.gov

The activation of GPR40 by vincamine initiates a cascade of downstream signaling events. It has been found to regulate the GPR40/cAMP/Ca2+/IRS2/PI3K/Akt signaling pathway, which is involved in protecting pancreatic β-cell function. nih.gov Additionally, vincamine increases glucose-stimulated insulin (B600854) secretion (GSIS) by modulating the GPR40/cAMP/Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway. nih.gov

Toll-like Receptor 4 (TLR4) Pathway (e.g., IFNγ/CD44)

While research has shown that Toll-like receptor (TLR) agonists can synergize with interferon-gamma (IFN-γ) to induce an antitumor M1 macrophage phenotype, the direct interaction of this compound with the TLR4 pathway, specifically in the context of IFNγ/CD44 signaling, is not yet fully elucidated in the available scientific literature. nih.govfrontiersin.org

Impact on Cellular Apoptosis and Cell Cycle Regulation

This compound has been demonstrated to influence cellular apoptosis, or programmed cell death. In the context of cancer cells, it has been shown to induce apoptosis in human oral epidermoid carcinoma and laryngeal cancer cells. nih.gov This pro-apoptotic effect is achieved through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and caspase-3. nih.gov Furthermore, vincamine's induction of excessive ROS generation and mitochondrial membrane depolarization contributes to its ability to trigger apoptosis in cancer cells. nih.gov

Conversely, in non-cancerous cells, vincamine can exhibit anti-apoptotic effects. For instance, it has been found to protect against streptozotocin-induced pancreatic β-cell apoptosis. nih.gov This protective role is also evident in its ability to mitigate gentamicin-induced hepatotoxicity and nephrotoxicity by modulating apoptotic pathways through the upregulation of Bcl-2 and downregulation of Bax. nih.gov

The precise mechanisms by which this compound regulates the cell cycle are an area of ongoing investigation. While it is known to reduce the proliferation of certain cancer cells, detailed studies on its direct impact on cell cycle checkpoints and regulatory proteins are not extensively documented in the current body of scientific literature. nih.gov

Table 2: Pro- and Anti-Apoptotic Effects of Vincamine

| Cell Type | Effect of Vincamine | Molecular Mechanism |

| Human KB oral epidermoid carcinoma and Hep-2 laryngeal cancer cells | Induction of apoptosis | Downregulation of Bcl-2, upregulation of Bax and caspase-3, increased ROS, mitochondrial membrane depolarization nih.gov |

| Streptozotocin-induced INS-1 832/13 rat pancreatic β-cells | Protection against apoptosis | Regulation of the GPR40/cAMP/Ca2+/IRS2/PI3K/Akt signaling pathway nih.gov |

| Rat liver and kidney cells (gentamicin-induced toxicity) | Attenuation of apoptosis | Upregulation of Bcl-2, downregulation of Bax nih.gov |

Caspase-Dependent Apoptosis Induction (Caspase-3)

Vincamine has been demonstrated to induce programmed cell death, or apoptosis, in cancer cells through a caspase-dependent pathway, with Caspase-3 playing a central role. nih.govnih.gov In human lung cancer (A549) and laryngeal cancer (Hep-2) cells, treatment with vincamine leads to the activation of Caspase-3, a key executioner caspase in the apoptotic cascade. nih.govnih.gov This activation is a critical step that commits the cell to undergo apoptosis.

In silico studies have further explored the interaction between vincamine and Caspase-3, predicting a favorable binding affinity. The analysis suggested that the antiproliferative effects of vincamine are enhanced by its direct interaction with the apoptotic protein Caspase-3. nih.gov This interaction is reportedly driven by two hydrogen bonds, with a high free energy of binding. nih.gov The stimulation of Caspase-3 activity by vincamine is a pivotal mechanism in its cytotoxic effect on cancer cells. nih.govnih.gov

| Parameter | Value | Cell Line |

| Binding Energy (Vincamine-Caspase-3) | -5.64 kcal/mol | In silico |

| Estimated Association Constant (Ka) | 73.67 μM | In silico |

| Effect on Caspase-3 | Upregulation / Activation | A549, Hep-2, KB |

This interactive table summarizes the key findings related to Vincamine's interaction with Caspase-3. Data derived from in silico and in vitro studies. nih.govnih.gov

Regulation of Apoptotic and Anti-apoptotic Proteins (Bax, Bcl-2, p53)

The commitment to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, notably those belonging to the Bcl-2 family. nih.gov Research indicates that vincamine modulates this balance to favor cell death. nih.gov Specifically, vincamine treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax while simultaneously down-regulating the expression of the anti-apoptotic protein Bcl-2 in human oral epidermoid carcinoma (KB) and laryngeal cancer (Hep-2) cells. nih.gov

| Protein | Effect of Vincamine | Function | Cell Line |

| Bax | Upregulation | Pro-apoptotic | KB, Hep-2 |

| Bcl-2 | Down-regulation | Anti-apoptotic | KB, Hep-2 |

| p53 | Modulates expression | Tumor suppressor | KB, Hep-2 |

This interactive table outlines Vincamine's regulatory effects on key apoptotic proteins. The modulation of these proteins is a cornerstone of its anticancer activity. nih.gov

Mitochondrial Membrane Potential Modulation

The mitochondrion is central to the intrinsic apoptotic pathway. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov Vincamine has been found to induce cytotoxicity in several human cancer cell lines by causing mitochondrial membrane depolarization. nih.gov In human lung cancer cells (A549), vincamine treatment triggers cell death by disrupting the mitochondrial membrane potential. nih.govnih.gov This loss of membrane integrity is a critical upstream event that leads to the release of pro-apoptotic factors from the mitochondria. nih.gov A derivative of vincamine, vinpocetine (B1683063), has also been shown to reduce the decrease of mitochondrial inner membrane potential induced by glutamate (B1630785) exposure in neuronal cultures. nih.gov

Cytochrome C Release Mechanisms

Following the vincamine-induced decrease in mitochondrial membrane potential, the outer mitochondrial membrane becomes permeabilized. nih.gov This event leads directly to the release of cytochrome c from the intermembrane space into the cytosol. nih.gov The release of cytochrome c is a point of no return for the cell, as it triggers the downstream activation of the caspase cascade. mdpi.com In the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form the apoptosome, which in turn activates the executioner caspase, Caspase-3, culminating in the dismantling of the cell. nih.gov Therefore, vincamine's ability to lower the mitochondrial membrane potential is mechanistically linked to cytochrome c release and subsequent Caspase-3 activation. nih.gov

Interactions with Specific Molecular Targets

Beyond its role in the core apoptotic machinery, vincamine has been identified as an inhibitor of specific molecular targets implicated in cancer progression and metastasis. nih.gov

T-box 3 (TBX3) Transcription Factor Inhibition

T-box 3 (TBX3) is a transcription factor that plays a crucial role in embryonic development and is frequently overexpressed in a variety of cancers. nih.govnih.gov In an oncogenic context, TBX3 contributes to tumor growth by repressing the expression of tumor suppressor genes like p14ARF and p21. nih.govresearchgate.net Vincamine has been identified as an inhibitor of TBX3. nih.gov By binding to and inhibiting the activity of TBX3, vincamine presents a potential mechanism for inhibiting cancer metastasis and proliferation in cancers where TBX3 is a key driver. nih.gov

Acetylcholinesterase (AChE) Modulation

Acetylcholinesterase (AChE) is an enzyme primarily known for terminating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov However, emerging evidence suggests its involvement in cell proliferation and tumor growth. nih.govnih.gov An in silico study followed by enzyme kinetic testing identified vincamine as a promising inhibitor of AChE. nih.gov This inhibitory action suggests a potential role for vincamine in modulating cellular processes beyond apoptosis that are influenced by AChE activity. nih.govnih.gov

Phosphodiesterase-1 (PDE1) Inhibition

Vinpocetine is a well-established inhibitor of the phosphodiesterase type 1 (PDE1) enzyme nih.govpatsnap.combpsbioscience.comfrontiersin.org. PDE1 is a Ca2+/calmodulin-stimulated enzyme responsible for the catalytic degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) nih.govpatsnap.com. By inhibiting PDE1, Vinpocetine prevents the breakdown of these cyclic nucleotides, leading to their increased intracellular concentration patsnap.comtandfonline.commdpi.com. This elevation in cGMP in vascular smooth muscle is believed to reduce the resistance of cerebral vessels, thereby increasing cerebral blood flow nih.gov.

The PDE1 enzyme family has multiple isoforms, and Vinpocetine exhibits a degree of selectivity in its inhibitory action. Research indicates that Vinpocetine has a higher affinity for the PDE1A and PDE1B isoforms compared to the PDE1C isoform nih.gov. This preferential inhibition may contribute to its specific pharmacological effects on cerebrovascular tone and neuronal function.

| Enzyme/Isoform | Reported IC50 Value | Reference |

|---|---|---|

| PDE1 (General) | 21 µM | bpsbioscience.commayflowerbio.com |

| PDE1A / PDE1B | ~8–20 µM | nih.gov |

| PDE1C | ~40–50 µM | nih.gov |

Voltage-Gated Ion Channel Modulation (Na+, Ca2+)

Vinpocetine modulates the activity of several key voltage-gated ion channels, a mechanism that is central to its neuroprotective effects nih.govnih.gov.

Voltage-Gated Sodium (Na+) Channels: Vinpocetine and its parent compound, Vincamine, are potent blockers of voltage-gated Na+ channels nih.govpatsnap.comnih.govmayflowerbio.commedchemexpress.comsemanticscholar.org. This action helps to stabilize neuronal membranes and reduce excessive excitability, which is particularly beneficial under pathological conditions like ischemia where massive Na+ influx can trigger cell death patsnap.comnih.gov. The blockade of Na+ channels is state-dependent, meaning Vinpocetine binds with higher affinity to channels that are in a depolarized (active) state researchgate.netnih.gov. This property allows it to preferentially target over-excited neurons while having less effect on normal neuronal activity benthamdirect.com. For the NaV1.8 channel subtype, which is expressed in peripheral afferent nerves, Vinpocetine's potency increases approximately threefold when channels are in a depolarized state versus a hyperpolarized one researchgate.netnih.gov.

| Channel / Condition | Reported IC50 Value | Reference |

|---|---|---|

| Voltage-gated Na+ channels (general) | 10–50 µM | nih.gov |

| Voltage-gated Na+ channels (general) | 44.2 µM | mayflowerbio.com |

| NaV1.8 (from hyperpolarized potential, -90 mV) | 10.4 µM | researchgate.netnih.gov |

| NaV1.8 (from depolarized potential, -35 mV) | 3.5 µM | researchgate.netnih.gov |

Voltage-Gated Calcium (Ca2+) Channels: The influence of Vinpocetine on voltage-gated Ca2+ channels appears to be less direct than its effect on Na+ channels and often occurs at higher concentrations nih.govpnas.org. Its neuroprotective action is partly attributed to the inhibition of downstream molecular cascades initiated by elevations in intracellular Ca2+ nih.gov. This regulation of Ca2+ signaling may be a secondary consequence of its primary effects, such as the blockade of Na+ channels, which prevents the subsequent Ca2+ overload that can lead to excitotoxicity pnas.orgmdpi.com.

Glutamate Receptor Interactions

Vinpocetine has been shown to interact with excitatory amino acid receptors, particularly glutamate receptors, although the precise nature of this interaction is complex. One line of research, based on release and ligand binding studies, suggests that Vinpocetine acts as a selective antagonist of the quisqualate/AMPA receptor subtype nih.gov. In these experiments, Vinpocetine reduced the binding of an AMPA receptor agonist but did not affect the binding of agonists for kainate or N-methyl-D-aspartate (NMDA) receptors nih.gov.

Conversely, other studies strongly link Vinpocetine's neuroprotective effects to the NMDA receptor pathway, especially in the context of ischemia researchgate.netnih.gov. In models of retinal ischemia and NMDA-induced neurotoxicity, the protective actions of Vinpocetine were diminished or lost when NMDA receptors were inhibited researchgate.netnih.govnih.govrug.nl. These findings suggest that while Vinpocetine may not bind directly to the primary NMDA agonist site, it functionally antagonizes the pathological downstream effects of NMDA receptor overactivation.

Hypocretin (Orexin) Receptor 2 Antagonism

The orexin (B13118510) system, consisting of orexin neuropeptides and their receptors (OX1R and OX2R), is a key regulator of arousal, wakefulness, and other physiological functions nih.govnih.gov. While various antagonists for these receptors have been developed, a review of the available scientific literature does not provide evidence that Vincamine or its derivative Vinpocetine acts as a hypocretin (orexin) receptor 2 antagonist. This mechanism of action is not currently described as part of Vinpocetine's pharmacological profile.

Effects on Cellular Metabolism and Bioenergetics

ATP Content and Energy Homeostasis

Vinpocetine is widely characterized as a cerebral metabolic enhancer that positively influences cellular energy homeostasis pnas.orgmedex.com.bd. Multiple studies report that it increases neuronal ATP production and elevates the cellular ATP/AMP ratio within the brain nih.govpnas.orgmedex.com.bd. This effect is closely linked to its ability to improve cerebral blood flow, thereby increasing the delivery and utilization of oxygen and glucose by brain cells nih.govpnas.orgmedex.com.bd.

However, research conducted on isolated brain mitochondria has presented a more nuanced picture. One study found that Vinpocetine decreased the rate of mitochondrial ATP synthesis via oxidative phosphorylation by approximately 18% at a concentration of 30 μM nih.gov. In the same study, Vinpocetine was observed to increase the rate of ATP hydrolysis (ATPase activity) nih.gov. This discrepancy suggests that while Vinpocetine may have a mild inhibitory or uncoupling effect on isolated mitochondria, its net effect in a complex biological system is an increase in energy status, likely driven by its significant enhancement of substrate (glucose and oxygen) delivery to the tissue nih.govpnas.org.

Glucose Uptake and Metabolism Pathways

A primary mechanism through which Vinpocetine supports brain bioenergetics is by enhancing glucose uptake and metabolism nih.govpatsnap.compnas.orgsupplementsinreview.com. It has been reported to shift glucose metabolism toward the more efficient aerobic pathway, which generates significantly more ATP per molecule of glucose compared to anaerobic metabolism medex.com.bd. In models of retinal ischemia, the neuroprotective benefits of Vinpocetine were directly associated with increased glucose availability in the tissue nih.govphysiology.orgresearchgate.net. This enhanced glucose supply also appeared to improve the homeostasis of the neurotransmitter glutamate in retinal Müller cells during ischemic stress physiology.orgresearchgate.net. The effect on glucose metabolism is thought to involve the modulation of glucose uptake and release kinetics within neural tissues physiology.orgresearchgate.net.

Modulation of Neurotransmitter Systems (e.g., Dopamine, Serotonin)

Table 1: Effects of this compound and Its Derivatives on Neurotransmitter Systems

| Compound | Neurotransmitter System | Observed Effect | Potential Mechanism |

|---|---|---|---|

| This compound | Dopamine, Serotonin | Modulation of neurotransmitter release nih.gov | Under investigation |

Inhibition of Angiogenesis (e.g., via VEGF reduction)

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions. While direct studies detailing the effect of this compound on Vascular Endothelial Growth Factor (VEGF) are limited, research on its derivative, vinpocetine, reveals significant anti-angiogenic properties. Vinpocetine has been demonstrated to suppress pathological vascular remodeling by inhibiting the proliferation and migration of vascular smooth muscle cells nih.govnih.gov. It reduces the expression of growth factors in endothelial cells, which is a key step in halting the angiogenic cascade nih.gov. This inhibitory action is partly mediated through the suppression of intracellular reactive oxygen species (ROS) production and the subsequent inhibition of extracellular signal-regulated kinases 1/2 (ERK1/2) activation, a critical pathway for cell growth and proliferation nih.govnih.gov. By attenuating these signaling pathways, vinpocetine effectively hinders the abnormal cell activation that drives neointimal hyperplasia and other proliferative vascular disorders nih.govnih.gov.

Role in Liver Fibrosis Mechanisms (S100A4 inhibition, FXR-TGR5 pathway activation)

This compound has been identified as a significant agent in ameliorating liver fibrosis. Its mechanism in this context is centered on the inhibition of S100 calcium-binding protein A4 (S100A4) and the subsequent activation of the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) pathway nih.govresearchgate.net. S100A4 is a protein associated with the progression of fibrosis in multiple organs. Vincamine counters the fibrotic process by directly inhibiting S100A4, which in turn influences the interaction between macrophages and hepatic stellate cells (HSCs), the primary cells responsible for collagen deposition in the liver nih.gov.

The inhibition of S100A4 by Vincamine leads to the upregulation and activation of FXR and TGR5 nih.govresearchgate.net. These receptors play a crucial role in maintaining bile acid homeostasis and regulating inflammatory responses. Research has shown that in activated HSCs, Vincamine treatment up-regulates the expression of both FXR and TGR5 nih.gov. The activation of the FXR-TGR5 pathway helps to reverse the fibrotic state by correcting the imbalance of the extracellular matrix (ECM) and reducing inflammatory secretions nih.gov. This dual action of inhibiting a key pro-fibrotic protein and activating a protective signaling pathway highlights the therapeutic potential of Vincamine in liver fibrosis nih.gov.

Table 2: Mechanistic Effects of this compound in Liver Fibrosis

| Molecular Target / Pathway | Effect of Vincamine | Consequence |

|---|---|---|

| S100A4 | Inhibition nih.gov | Reduced interaction between macrophages and HSCs |

| FXR | Upregulation / Activation nih.govnih.gov | Correction of ECM imbalance, reduced inflammation |

Spectroscopic and Spectrophotometric Methods

Ratio-Subtraction Spectrophotometry

Ratio-subtraction spectrophotometry has emerged as a valuable technique for the determination of this compound, particularly in the presence of its degradation products or other active pharmaceutical ingredients. This method enhances the resolution of overlapping spectra, a common challenge in the spectrophotometric analysis of multi-component mixtures.

The core principle of this method involves the division of the absorption spectrum of a mixture by the absorption spectrum of one of the components (the divisor). This process generates a new ratio spectrum that can be manipulated to isolate the spectral contribution of the component of interest.

Research has demonstrated the successful application of ratio-subtraction spectrophotometry for the analysis of Vincamine in various contexts. For instance, the method has been effectively used to quantify Vincamine in the presence of its acid degradation product. researchgate.net It has also been applied to resolve and quantify Vincamine in mixtures containing other drugs, such as cinnarizine and nicergoline. researchgate.net The linearity of this method for Vincamine has been established in the concentration range of 8–40 μg/mL. researchgate.net Furthermore, the ratio subtraction method has proven to be valid for the analysis of laboratory-prepared mixtures containing Vincamine and its degradation product, even in the presence of up to 80% of the degradant. researchgate.net

The utility of this technique is further highlighted in its application for the simultaneous determination of Vincamine and piracetam in pharmaceutical preparations. nih.gov These spectrophotometric methods, including ratio-subtraction, offer a simpler and more cost-effective alternative to chromatographic techniques for routine quality control analysis.

| Parameter | Value | Reference |

| Linearity Range | 8–40 μg/mL | researchgate.net |

| Application | Determination in the presence of degradation products and other drugs. | researchgate.net |

| Validation | Valid in the presence of up to 80% degradation product. | researchgate.net |

Chemometric-Assisted Spectrophotometry

Chemometrics, the application of mathematical and statistical methods to chemical data, has been successfully coupled with spectrophotometry for the analysis of this compound. This approach is particularly useful for resolving complex mixtures and extracting quantitative information from convoluted spectra.

Several studies have reported the use of chemometric-assisted spectrophotometry for the determination of Vincamine in pharmaceutical formulations. researchgate.netjfda-online.comlew.ro These methods are often employed as stability-indicating assays, allowing for the quantification of Vincamine in the presence of its degradation products, such as vincaminic acid. jfda-online.com

Different chemometric approaches, including principal component analysis and partial least squares regression, have been utilized in the analysis of Vinca (B1221190) alkaloids. amazonaws.com These techniques can handle the spectral overlap encountered in multi-component systems, providing a powerful tool for quality control. For instance, a mixture of piracetam and Vincamine has been successfully determined using bivariate calibration, a chemometric method that relies on the quantitative evaluation of absorbances at multiple wavelengths. nih.gov This method demonstrated good mean recoveries for both piracetam and Vincamine in the concentration ranges of 5–45 and 2–14 microg/mL, respectively. nih.gov

Fluorimetry

Fluorimetry offers a highly sensitive and selective method for the quantification of this compound. This technique is based on the principle that a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte.

A quantitative fluorometric method has been developed for the determination of Vincamine in homeopathic mother tinctures of Vinca minor L. ingentaconnect.com In this method, the non-fluorescent Vincamine is transformed into a fluorescent ion pair with sodium-9,10-dimethoxy-anthracene-sulfonate. ingentaconnect.com This ion pair is then extracted into an organic solvent, such as dichloromethane, and its fluorescence is measured. ingentaconnect.com

The method has been validated and shown to be applicable for the determination of Vincamine in the concentration range of 0.5–20 μg/ml. ingentaconnect.com The limit of detection was found to be less than 0.3 μg/ml, and the limit of quantification was less than 0.9 μg/ml, highlighting the high sensitivity of this technique. ingentaconnect.com A fluorimetric method has also been described for the estimation of Vincamine in biological fluids obtained from rats, indicating its utility in pharmacokinetic studies. researchgate.netnih.gov

| Parameter | Value | Reference |

| Concentration Range | 0.5–20 μg/ml | ingentaconnect.com |

| Limit of Detection | < 0.3 μg/ml | ingentaconnect.com |

| Limit of Quantification | < 0.9 μg/ml | ingentaconnect.com |

| Application | Quantification in mother tinctures and biological fluids. | researchgate.netingentaconnect.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure and stereochemistry.

Both ¹H and ¹³C NMR spectroscopy have been employed in the characterization of Vincamine and its derivatives. The ¹H NMR spectrum of Vincamine provides information about the number of different types of protons, their chemical environment, and their connectivity. chemicalbook.com

NMR has also been crucial in the identification and characterization of impurities and degradation products of Vincamine. By analyzing the NMR spectra of isolated impurities, researchers can determine their precise chemical structures, which is essential for ensuring the purity and quality of pharmaceutical preparations. This technique provides structural information that is complementary to other analytical methods and is vital for confirming the identity of vinca alkaloids. amazonaws.com

Mass Spectrometry (MS) for Impurity Characterization and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. It is a highly sensitive method that is widely used for the characterization and identification of impurities in pharmaceutical substances like this compound.

The fragmentation pattern of a molecule in the mass spectrometer provides a unique "fingerprint" that can be used for its identification. The study of these fragmentation patterns is crucial for elucidating the structure of unknown compounds, such as metabolites or degradation products. For example, the fragmentation pattern of a Vincamine metabolite, M2, has been studied using LC-MS-MS to understand its biotransformation. researchgate.net

MS is often coupled with a separation technique like liquid chromatography (LC-MS) to analyze complex mixtures. This combination allows for the separation of individual components before they are introduced into the mass spectrometer, enabling the characterization of multiple impurities in a single run. The knowledge of fragmentation pathways is highly useful for developing MS-based analytical methods for the trace-level determination of these compounds in complex matrices. nih.gov

In Situ and Micro-sampling Techniques

Microdialysis for In Vivo Studies in Research Models

Microdialysis is a minimally invasive in-situ sampling technique that allows for the continuous measurement of unbound concentrations of endogenous and exogenous substances in the extracellular fluid of virtually any tissue. nih.govucl.ac.be This technique has proven to be invaluable for in vivo pharmacokinetic and pharmacodynamic studies in animal models.

A significant application of microdialysis in Vincamine research has been the simultaneous measurement of its unbound concentrations in the blood and brain of rats. nycu.edu.tw In these studies, microdialysis probes are inserted into the jugular vein and a specific brain region, such as the hippocampus. nycu.edu.tw A physiological solution is then perfused through the probe, and the dialysate, containing substances that have diffused across the semipermeable membrane, is collected and analyzed, typically by liquid chromatography. nycu.edu.tw

Preclinical and in Vitro Research Models for 3r,14s,16s Vincamine Studies

Cell Line Models for Mechanism Elucidation

In the realm of oncology research, (3R,14S,16S)-Vincamine has been investigated for its cytotoxic and apoptotic effects on various cancer cell lines.

A549 (Human Lung Carcinoma): Studies on A549 cells have shown that vincamine (B1683053) can induce cell death by disrupting the mitochondrial membrane potential, leading to the activation of caspase-3 and an increase in intracellular reactive oxygen species (ROS) generation. nih.gov

KB (Human Oral Cancer) and Hep-2 (Laryngeal Cancer): Research has demonstrated that vincamine reduces the viability of both KB and Hep-2 cancer cells. nih.gov The mechanism involves the induction of apoptosis, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and mutant p53, and the upregulation of the pro-apoptotic protein Bax and caspase-3. nih.gov This process is also associated with excessive ROS generation and mitochondrial membrane depolarization. nih.gov

B16 Melanoma (Mouse Melanoma): In B16 mouse melanoma cells, vincamine has been shown to possess antimelanogenesis activity. nih.gov

Ehrlich Carcinoma Cells: In studies involving Ehrlich solid carcinoma in mice, a combination of vincamine and silver nanoparticles demonstrated the ability to suppress tumor growth. nih.gov This effect was attributed to the induction of oxidative stress, inflammation, and apoptosis, as well as the suppression of angiogenesis in tumor tissues. nih.gov The molecular mechanisms implicated include the VEGF, Casp-3, Bax/Bcl-2, TNF-α, and IL-1β signaling pathways. nih.govresearchgate.net

| Cell Line | Cell Type | Key Research Findings |

|---|---|---|

| A549 | Human Lung Carcinoma | Induces cell death via mitochondrial disruption, caspase-3 activation, and increased ROS. nih.gov |

| KB | Human Oral Cancer | Reduces cell viability through apoptosis, modulation of Bcl-2 family proteins, and increased ROS. nih.gov |

| Hep-2 | Laryngeal Cancer | Induces apoptosis via downregulation of Bcl-2 and mutant p53, and upregulation of Bax and caspase-3. nih.gov |

| B16 Melanoma | Mouse Melanoma | Exhibits antimelanogenesis activity. nih.gov |

| Ehrlich Carcinoma Cells | Mouse Ascites Carcinoma | In combination with silver nanoparticles, suppresses tumor growth by inducing oxidative stress, inflammation, and apoptosis. nih.gov |

The neuroprotective effects of vincamine are a significant area of research. While specific studies on PC12 cells were not detailed in the provided search results, the known nootropic functions of vincamine suggest that such cell lines would be valuable models for investigating its impact on neuronal health and function.

Vincamine has been identified as a GPR40 agonist and has shown potential in improving glucose homeostasis. bioscientifica.com

INS-1 832/13 (Rat Insulinoma): In this cell line, vincamine demonstrated a protective effect against streptozotocin (B1681764) (STZ)-induced cell damage. bioscientifica.com It counteracted the decrease in cell viability caused by STZ and reversed the STZ-induced reduction of p-Akt. bioscientifica.com Furthermore, vincamine was found to decrease the number of apoptotic cells induced by STZ, suggesting a role in improving pancreatic beta-cell dysfunction. bioscientifica.com

Vincamine has demonstrated protective effects against inflammation and oxidative stress in HCECs. nih.gov This suggests a potential therapeutic role in ocular surface diseases, leveraging its antioxidant properties. nih.gov

Recent research has highlighted the hepatoprotective effects of vincamine, particularly in the context of liver fibrosis.

Hepatic Stellate Cells (HSCs): In TGF-β stimulated HSCs, vincamine was found to regulate the deposition of extracellular matrix (ECM) and inflammatory factors. nih.gov It up-regulated the farnesoid X receptor (FXR) and TGR5, key regulators of bile acid and glucose metabolism. nih.gov

Macrophages: In a co-culture model with LPS-primed THP-1 macrophages, vincamine corrected ECM imbalance and inflammatory secretion in activated LX-2 cells (a human HSC line). nih.gov The mechanism appears to involve the inhibition of S100A4, which is involved in the crosstalk between macrophages and HSCs. nih.gov

To assess the selectivity of its anticancer effects, vincamine has been studied in non-tumorigenic cell lines.

BEAS-2B (Human Bronchial Epithelial) and 3T3-L1 (Mouse Embryonic Fibroblast): Studies have shown that vincamine has very limited effects on the proliferation of these non-cancerous cell lines, in contrast to its inhibitory effects on cancer cells like A549. nih.gov This suggests a degree of selectivity for cancer cells.

| Cell Line | Cell Type | Key Research Findings |

|---|---|---|